molecular formula C12H23N B13809508 (2E)-N,N-Diethyl-2,7-octadien-1-amine CAS No. 64596-17-4

(2E)-N,N-Diethyl-2,7-octadien-1-amine

Katalognummer: B13809508
CAS-Nummer: 64596-17-4
Molekulargewicht: 181.32 g/mol
InChI-Schlüssel: ZDIDSJWITLGYFN-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N,N-Diethyl-2,7-octadien-1-amine is an organic compound characterized by its unique structure, which includes a diethylamine group attached to an octadien chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-Diethyl-2,7-octadien-1-amine typically involves the reaction of diethylamine with an appropriate octadien precursor. One common method is the alkylation of diethylamine with 2,7-octadien-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N,N-Diethyl-2,7-octadien-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.

    Reduction: Reduction reactions can convert the double bonds in the octadien chain to single bonds, resulting in saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce saturated amines.

Wissenschaftliche Forschungsanwendungen

(2E)-N,N-Diethyl-2,7-octadien-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-N,N-Diethyl-2,7-octadien-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-2,7-octadien-1-amine: A similar compound without the (2E) configuration.

    N,N-Dimethyl-2,7-octadien-1-amine: A related compound with dimethylamine instead of diethylamine.

    N,N-Diethyl-2,7-decadien-1-amine: A compound with a longer carbon chain.

Uniqueness

(2E)-N,N-Diethyl-2,7-octadien-1-amine is unique due to its specific configuration and the presence of the diethylamine group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

64596-17-4

Molekularformel

C12H23N

Molekulargewicht

181.32 g/mol

IUPAC-Name

(2E)-N,N-diethylocta-2,7-dien-1-amine

InChI

InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4,10-11H,1,5-9,12H2,2-3H3/b11-10+

InChI-Schlüssel

ZDIDSJWITLGYFN-ZHACJKMWSA-N

Isomerische SMILES

CCN(CC)C/C=C/CCCC=C

Kanonische SMILES

CCN(CC)CC=CCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.